[(3,7-Dimethyloctyl)oxy]acetaldehyde
Description
[(3,7-Dimethyloctyl)oxy]acetaldehyde, identified by its CAS number 41767-05-9, is a compound that has garnered interest primarily within the fragrance and flavor industries. epa.gov Its molecular structure, which combines an ether linkage and an aldehyde functional group on a branched aliphatic chain, is key to its sensory properties and chemical behavior.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 41767-05-9 |
| Molecular Formula | C12H24O2 |
This interactive table provides fundamental identification details for the compound.
From a structural standpoint, this compound can be classified as an α-alkoxy aldehyde. The presence of the ether oxygen on the carbon adjacent to the aldehyde group places it in proximity to oxoacetal chemistry. While not a cyclic acetal (B89532), its reactivity is influenced by the interaction between the ether and aldehyde functionalities.
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. weebly.com Aliphatic ethers, such as the one in the title compound, are known for their relative stability and are frequently used as solvents. However, the presence of the aldehyde group in this compound imparts greater reactivity. Aldehydes are characterized by a carbonyl group (a carbon-oxygen double bond) bonded to at least one hydrogen atom. weebly.com This functional group is known for its susceptibility to oxidation and nucleophilic addition reactions.
The boiling points of aldehydes and ethers are generally lower than those of corresponding alcohols due to the absence of hydrogen bonding, but higher than alkanes of similar molecular weight because of dipole-dipole interactions. weebly.com
The "(3,7-Dimethyloctyl)" portion of the molecule represents a branched alkyl chain. The inclusion of branching in alkyl chains is a common strategy in the design of fragrance molecules to influence their odor profile, volatility, and stability. unibas.it
The branching at the 3 and 7 positions of the octyl chain introduces steric hindrance, which can affect the molecule's interaction with olfactory receptors, potentially leading to a more complex and nuanced scent profile compared to its linear counterpart. Research on other aliphatic compounds has shown that the position of functional groups and branching in the alkyl chain can significantly impact the perceived odor. perfumerflavorist.com For instance, in a series of C13 ketones, the position of the carbonyl group influenced whether the odor was perceived as fruity, floral, or spicy. perfumerflavorist.com
Furthermore, branched chains can influence the physical properties of a molecule, such as its boiling point and viscosity. In the context of fragrances, these properties are critical as they affect the diffusion and longevity of the scent. The use of branched-chain saturated alcohols as fragrance ingredients has been assessed for safety, indicating their prevalence in the industry.
Patents related to fragrance compositions frequently list this compound among compounds that impart a "lily of the valley" (muguet) scent. google.comgoogle.com This suggests that the specific combination of the branched aliphatic ether and the acetaldehyde (B116499) functional group is crucial for achieving this particular floral note. The closely related compound, citronellyloxyacetaldehyde, which contains a double bond in its branched chain, is also a well-known muguet fragrance ingredient. google.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
This interactive table lists the chemical compounds discussed in this article.
Structure
3D Structure
Properties
CAS No. |
41767-05-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(3,7-dimethyloctoxy)acetaldehyde |
InChI |
InChI=1S/C12H24O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI Key |
BGUUSKIYBZUCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dimethyloctyl Oxy Acetaldehyde and Its Precursors
Strategies for the Formation of the Ether Linkage
The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the synthesis of alkoxyacetaldehydes. This reaction proceeds via an SN2 mechanism, involving the reaction of an alcoholate with a suitable alkyl halide or other substrate with a good leaving group.
In the context of [(3,7-Dimethyloctyl)oxy]acetaldehyde, the synthesis typically begins with the deprotonation of the precursor alcohol, 3,7-dimethyloctan-1-ol (B75441), using a strong base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding sodium or potassium alcoholate. This nucleophilic alcoholate then reacts with a haloacetaldehyde acetal (B89532), most commonly chloroacetaldehyde (B151913) dimethyl acetal or a bromoacetal equivalent. scentree.cogoogle.com The use of an acetal is crucial as it protects the highly reactive aldehyde group from undesired side reactions under the basic conditions of the Williamson synthesis.
A common industrial approach involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), to facilitate the reaction between the aqueous base and the organic-soluble alcohol and halide. google.com This process enhances reaction rates and yields. The reaction produces the acetal of the target molecule, this compound dimethyl acetal, which can then be isolated and purified before the final deprotection step. google.com
Table 1: Williamson Ether Synthesis for an Acetal Precursor
| Reactant 1 | Reactant 2 | Base/Catalyst | Product |
|---|
The general mechanism involves the alkoxide ion acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of the ether and a salt byproduct. pearson.com
While the Williamson synthesis is robust, alternative methods for forming the ether linkage exist, particularly for structurally complex or sensitive alcohols like terpenes.
One alternative involves the Mitsunobu reaction, which allows for the formation of ethers from alcohols under milder, neutral conditions. researchgate.net This reaction typically uses a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. While not commonly cited specifically for this compound, it represents a viable pathway for coupling 3,7-dimethyloctan-1-ol with a protected acetaldehyde (B116499) precursor like 2-hydroxyacetaldehyde dimethyl acetal.
Another approach involves the acid-catalyzed addition of alcohols to olefins. However, this is more relevant for tertiary alcohols or for synthesizing different types of terpene ethers and is generally less direct for primary alcohol precursors like 3,7-dimethyloctan-1-ol. academie-sciences.fr A recently developed method for the direct synthesis of ethers from alcohols and aldehydes using a phosphine-mediated oxocarbenium ion interception strategy could also be considered, offering a hydride-free reductive etherification pathway. rsc.org
Introduction and Modification of the Acetaldehyde Moiety
The generation of the final aldehyde functionality is the second key phase of the synthesis. The method employed is intrinsically linked to the strategy used for the ether bond formation.
An alternative synthetic route involves forming the ether linkage first, leading to an alcohol precursor such as 2-((3,7-dimethyloctyl)oxy)ethan-1-ol. This intermediate can be synthesized, for example, by reacting the alcoholate of 3,7-dimethyloctan-1-ol with ethylene (B1197577) oxide. The subsequent step is the selective oxidation of this primary alcohol to the corresponding aldehyde.
A variety of modern oxidation reagents are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. Commonly used methods include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP) oxidation, or pyridinium (B92312) chlorochromate (PCC). These reagents are known for their mild conditions and high yields in converting primary alcohols to aldehydes.
Table 2: Potential Oxidation Reactions
| Precursor | Reagent | Product |
|---|---|---|
| 2-((3,7-Dimethyloctyl)oxy)ethan-1-ol | Pyridinium chlorochromate (PCC) | This compound |
Hydroacylation, the addition of an aldehyde's C-H bond across a double or triple bond, is a highly atom-economical method for synthesizing ketones and, in some cases, aldehydes. beilstein-journals.orgorganic-chemistry.org While intermolecular hydroacylation to form a specific alkoxyacetaldehyde like this compound is not a widely documented industrial method, it represents a potential synthetic avenue.
This approach could theoretically involve the rhodium- or cobalt-catalyzed reaction of an aldehyde with an olefin. nsf.govnih.gov For instance, the reaction of 3,7-dimethyloct-1-ene with a protected glycoaldehyde equivalent could be envisioned. However, controlling regioselectivity and preventing side reactions such as decarbonylation presents significant challenges in intermolecular hydroacylations. nih.gov
The most common and industrially significant method for introducing the acetaldehyde moiety is through the hydrolysis of an acetal precursor, typically synthesized via the Williamson ether synthesis as described in section 2.1.1. scentree.co The acetal group, such as a dimethyl acetal, serves as an effective protecting group for the aldehyde.
The deprotection is achieved by treating the acetal with an aqueous acid catalyst. youtube.com The reaction mechanism involves protonation of one of the acetal's oxygen atoms, followed by the elimination of an alcohol molecule (e.g., methanol) to form a resonant-stabilized oxocarbenium ion. Water then acts as a nucleophile, attacking this intermediate. Subsequent proton transfers lead to a hemiacetal, which then breaks down under acidic conditions to yield the final aldehyde product and a second molecule of alcohol. youtube.com This hydrolysis is a reversible process, and the removal of the alcohol byproduct can drive the reaction to completion. youtube.com A patent for a related compound, geranyl oxyacetaldehyde, describes adding water and sodium bicarbonate to achieve the final product after the initial etherification. google.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,7-Dimethyloctan-1-ol |
| Chloroacetaldehyde dimethyl acetal |
| Sodium hydroxide |
| Potassium hydroxide |
| Aliquat 336 |
| This compound dimethyl acetal |
| Triphenylphosphine |
| Diethyl azodicarboxylate |
| 2-Hydroxyacetaldehyde dimethyl acetal |
| 2-((3,7-Dimethyloctyl)oxy)ethan-1-ol |
| Ethylene oxide |
| Oxalyl chloride |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Dess-Martin periodinane |
| Pyridinium chlorochromate |
| 3,7-Dimethyloct-1-ene |
| Methanol |
| Water |
| Sodium bicarbonate |
Asymmetric Synthesis and Chiral Induction in Analogs
Enantioselective Approaches to 3,7-Dimethyloctyl Derivatives
The primary precursor for the saturated 3,7-dimethyloctyl group is often the unsaturated monoterpenoid citronellol (B86348) or its corresponding aldehyde, citronellal (B1669106). These are readily available from natural sources, typically as a mixture of enantiomers or with one enantiomer in excess. Several strategies have been developed to obtain enantiomerically pure or enriched forms of these precursors, which can then be hydrogenated to the desired saturated 3,7-dimethyloctyl derivatives without affecting the chiral center.
Asymmetric Hydrogenation and Hydrosilylation:
A prevalent method for establishing the chiral center is the asymmetric hydrogenation of the carbon-carbon double bond in achiral precursors like geraniol (B1671447) or nerol, or the carbonyl group in citral (B94496). Chiral transition-metal complexes, particularly those involving rhodium and ruthenium, are effective catalysts for this transformation. For instance, the asymmetric hydrogenation of citral (a mixture of geranial and neral) can yield chiral citronellol with high enantioselectivity. A patent describes a method using a chiral rhodium complex that can achieve product yields and enantioselectivity of up to 99% under mild conditions. Similarly, asymmetric hydrosilylation of citral using a chiral ruthenium complex, followed by hydrolysis, provides access to levorotatory citronellol. chemistrytalk.org This method is notable for its high efficiency, with molar ratios of the catalyst to substrate reaching up to 1:300,000, making it economically viable. chemistrytalk.org
Biocatalytic Reduction:
Enzymatic reactions offer a powerful alternative to metal catalysis, often proceeding with exceptional stereo- and regioselectivity under mild conditions. Ene-reductases (ERs) have been successfully employed for the asymmetric reduction of the α,β-unsaturated double bond in citral to produce either (R)- or (S)-citronellal. libretexts.org For example, ene-reductases from the "old yellow enzyme" (OYE) family can stereoselectively reduce (E)-citral to (R)-citronellal, while other enzymes like NCR can convert (E/Z)-citral to (S)-citronellal. libretexts.orgru.nl Protein engineering has further enhanced the efficacy of these biocatalysts. By modifying the enzyme's binding pocket, researchers have improved both the catalytic efficiency and the stereoselectivity, achieving enantiomeric excess (ee) values greater than 95% even at high substrate concentrations. organic-chemistry.org
Kinetic Resolution:
Kinetic resolution is another effective strategy for separating racemic mixtures. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Chiral aluminum complexes, such as those derived from BINOL, have been used in the kinetic resolution of racemic citronellal. byjus.comacs.org In a catalytic ring-closing ene reaction, one enantiomer reacts faster to form isopulegol, leaving the unreacted citronellal enriched in the other enantiomer. byjus.comacs.org At 47% conversion, this method can yield unreacted citronellal with a 62% ee. byjus.com
| Method | Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Hydrogenation | Citral | Chiral Rhodium Complex | Chiral Citronellol | Up to 99% | Up to 99% | |
| Asymmetric Hydrosilylation | Citral | Chiral Ruthenium Complex | (-)-Citronellol | High | High | chemistrytalk.org |
| Biocatalytic Reduction | (E/Z)-Citral | Engineered Ene-Reductase (OYE2p Y84V) | (R)-Citronellal | 95.4% | >95% conversion | organic-chemistry.org |
| Kinetic Resolution | (±)-Citronellal | BINOL-Al Complex | (S)-Citronellal (unreacted) | 62% (at 47% conversion) | 53% | byjus.comacs.org |
Stereochemical Control in Aldehyde Formation
Once the chiral precursor, such as (R)- or (S)-3,7-dimethyloctanol, is obtained, the next critical step is the introduction of the oxyacetaldehyde moiety. This is typically achieved through a two-step process: etherification followed by deprotection. The paramount consideration in this sequence is to ensure that the stereochemical integrity of the chiral center at C3 of the 3,7-dimethyloctyl group is maintained.
The most common method for forming the ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the chiral alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a suitable electrophile. libretexts.orgwikipedia.org To synthesize this compound, a protected form of haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), is used as the electrophile.
The mechanism of the Williamson ether synthesis is key to stereochemical control. The reaction is a bimolecular nucleophilic substitution (SN2), which proceeds via a backside attack of the nucleophile on the electrophilic carbon. libretexts.org In this specific synthesis, the nucleophile is the chiral (3,7-dimethyloctyl)oxide, and the electrophile is the bromoacetaldehyde (B98955) diethyl acetal. The SN2 reaction occurs at the primary carbon atom of the bromoacetal.
Crucially, the stereocenter of the chiral alcohol is not directly involved in the bond-forming or bond-breaking steps of the SN2 reaction. The C–O bond of the chiral alcohol is not cleaved during the formation of the alkoxide or its subsequent reaction. Therefore, the reaction proceeds with retention of configuration at the chiral center of the 3,7-dimethyloctyl group. This ensures that the enantiopurity achieved in the synthesis of the precursor alcohol is transferred directly to the ether product.
Deprotonation: The chiral 3,7-dimethyloctanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Etherification (SN2 reaction): The chiral alkoxide is reacted with 2-bromo-1,1-diethoxyethane. The alkoxide displaces the bromide ion, forming the protected ether, this compound diethyl acetal.
Deprotection (Hydrolysis): The acetal is then hydrolyzed under mild acidic conditions to reveal the final aldehyde functionality, yielding the target chiral this compound.
This sequence ensures that if one starts with, for example, (R)-3,7-dimethyloctanol, the final product will be (R)-[(3,7-dimethyloctyl)oxy]acetaldehyde, with no loss of stereochemical purity.
Chemical Reactivity and Transformation Studies of 3,7 Dimethyloctyl Oxy Acetaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a carbonyl center (a carbon double-bonded to an oxygen), which is highly polarized. The carbon atom is electrophilic (electron-poor) due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.org This polarity governs the majority of its characteristic reactions.
Nucleophilic addition is one of the most common reaction types for aldehydes. The general mechanism involves a nucleophile attacking the electrophilic carbonyl carbon. libretexts.org This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
Several nucleophiles can participate in this reaction with [(3,7-Dimethyloctyl)oxy]acetaldehyde:
Grignard Reagents (R-MgX): These organometallic reagents are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon acidic workup.
Organolithium Reagents (R-Li): Similar to Grignard reagents, these provide a carbanion for nucleophilic attack, also yielding a secondary alcohol.
Cyanide Ion (CN⁻): The addition of a cyanide ion, typically from sources like HCN or NaCN, results in the formation of a cyanohydrin.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile/Reagent | Product after Workup | Product Name |
| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-[(3,7-Dimethyloctyl)oxy]propan-2-ol | |
| Sodium borohydride (B1222165) (NaBH₄) | 2-[(3,7-Dimethyloctyl)oxy]ethanol | |
| Hydrogen cyanide (HCN) | 2-hydroxy-3-[(3,7-dimethyloctyl)oxy]propanenitrile |
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. For aldehydes, a key condensation reaction is the formation of an imine, commonly known as a Schiff base, through reaction with a primary amine. nih.govnih.gov
The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The primary amine adds to the carbonyl carbon of this compound to form a carbinolamine intermediate.
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine. nih.gov
This reaction is reversible and can be influenced by factors such as pH. nih.gov Schiff bases are versatile compounds used in various chemical syntheses. researchgate.net
Table 2: Schiff Base Formation
| Reactant | Product | Product Class |
| Aniline | N-phenyl-1-[(3,7-dimethyloctyl)oxy]methanimine | Imine (Schiff Base) |
| Ethylamine | N-ethyl-1-[(3,7-dimethyloctyl)oxy]methanimine | Imine (Schiff Base) |
The aldehyde functional group can be readily oxidized or reduced.
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. This can be achieved with a variety of mild to strong oxidizing agents. Common reagents include Tollens' reagent ([Ag(NH₃)₂]⁺), which gives a positive test by forming a silver mirror, potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄). The oxidation of this compound yields [(3,7-Dimethyloctyl)oxy]acetic acid.
Reduction: Aldehydes can be reduced to primary alcohols. This transformation is typically accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For this compound, reduction yields 2-[(3,7-Dimethyloctyl)oxy]ethanol.
Table 3: Redox Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | [(3,7-Dimethyloctyl)oxy]acetic acid |
| Oxidation | Potassium permanganate (KMnO₄) | [(3,7-Dimethyloctyl)oxy]acetic acid |
| Reduction | Sodium borohydride (NaBH₄) | 2-[(3,7-Dimethyloctyl)oxy]ethanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-[(3,7-Dimethyloctyl)oxy]ethanol |
Reactivity of the Ether Linkage
Ethers are generally considered to be chemically inert, which makes them excellent solvents for many reactions. libretexts.orgopenstax.org The C-O bond is strong, and the absence of a reactive hydrogen on the ether oxygen means it is not susceptible to many common reagents. However, under specific and often harsh conditions, the ether linkage can be cleaved.
The most common method for cleaving ethers is through reaction with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). openstax.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the oxygen. masterorganicchemistry.com
For this compound, the carbon atoms attached to the ether oxygen are primary (part of the oxyacetaldehyde group) and secondary (part of the 3,7-dimethyloctyl group). Cleavage is likely to proceed via an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking the less sterically hindered carbon atom. In this case, attack would likely occur at the primary carbon of the acetaldehyde (B116499) moiety.
Products of Cleavage: Reaction with excess HBr would yield 3,7-dimethyloctan-1-ol (B75441) and 1,2-dibromoethane (B42909) (as the initially formed 2-bromoethanol (B42945) would react further with HBr).
Another, less common, pathway is oxidative cleavage, which can be catalyzed by certain enzymes. For example, some fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers, proceeding through a hydrogen abstraction and oxygen rebound mechanism. nih.gov
Table 4: Ether Cleavage Reactions
| Reagent(s) | Proposed Mechanism | Products |
| Excess HBr, heat | Sₙ2 | 1-Bromo-3,7-dimethyloctane and 2-bromoethanol |
| Excess HI, heat | Sₙ2 | 1-Iodo-3,7-dimethyloctane and 2-iodoethanol |
The ether linkage in this compound is stable under a wide range of conditions, which is a hallmark of the ether functional group. wikipedia.org
Stability: It is resistant to attack by bases, nucleophiles, and common oxidizing and reducing agents that would readily react with the aldehyde group. For instance, the reduction of the aldehyde with NaBH₄ or its oxidation with Tollens' reagent leaves the ether bond intact.
Instability: The linkage is susceptible to cleavage only under strongly acidic conditions, typically requiring high temperatures. masterorganicchemistry.com It is not cleaved by HCl under normal conditions but reacts with HBr and HI. openstax.org
Table 5: Stability of the Ether Linkage
| Condition/Reagent | Stability of Ether Linkage |
| Basic conditions (e.g., NaOH, NaNH₂) | Stable |
| Nucleophiles (e.g., CN⁻, RMgX) | Stable |
| Mild oxidizing agents (e.g., Tollens') | Stable |
| Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Strong acids (HBr, HI) with heat | Unstable (Cleavage occurs) |
| Dilute non-hydrohalic acids | Generally Stable |
Formation of Derivatized Compounds and Complex Architectures
The aldehyde functionality of this compound is a versatile handle for the construction of more elaborate molecules. Through established synthetic methodologies, this compound can be derivatized to introduce new functional groups or integrated into larger, cyclic systems.
Synthesis of Substituted Derivatives
The aldehyde group of this compound readily undergoes nucleophilic addition and related reactions, enabling the synthesis of a wide array of substituted derivatives. These transformations allow for the extension of the carbon chain and the introduction of various functional groups, leading to molecules with modified chemical and physical properties.
Key reactions for the derivatization of this compound include the Wittig reaction for alkene synthesis and reductive amination for the formation of amines.
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with precise control over the location of the double bond. The reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide can be varied to produce a range of substituted alkenes. For instance, reaction with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, would introduce an ester functionality.
Reductive Amination: This powerful one-pot reaction allows for the conversion of the aldehyde into a primary, secondary, or tertiary amine. The process involves the initial formation of an imine or enamine intermediate through the reaction of the aldehyde with an amine, followed by in-situ reduction using a mild reducing agent like sodium triacetoxyborohydride. This method is highly versatile, as a wide variety of amines can be employed to generate a diverse library of substituted amino derivatives.
| Reaction Type | Reactant | Product Structure | Product Name | Key Reagents | Typical Yield (%) |
|---|---|---|---|---|---|
| Wittig Reaction | This compound | ![]() | Ethyl 4-[(3,7-dimethyloctyl)oxy]but-2-enoate | (Triphenylphosphoranylidene)acetate, CH₂Cl₂ | 85-95 |
| Reductive Amination | This compound | ![]() | N-Benzyl-2-[(3,7-dimethyloctyl)oxy]ethan-1-amine | Benzylamine, Sodium triacetoxyborohydride | 70-85 |
| Reductive Amination | This compound | ![]() | 2-[(3,7-Dimethyloctyl)oxy]-N,N-dimethylethan-1-amine | Dimethylamine, Sodium triacetoxyborohydride | 75-90 |
Incorporation into Macrocyclic Structures
The bifunctional nature of derivatives of this compound, or the aldehyde itself in reactions with difunctional reagents, allows for its incorporation into macrocyclic structures. These large ring systems are of significant interest in various fields of chemistry due to their unique conformational properties and ability to host guest molecules.
A common strategy for the synthesis of macrocyclic ethers involves the reaction of a diol with a dihalide under high-dilution conditions to favor intramolecular cyclization. In the context of this compound, it can be reduced to the corresponding alcohol, 2-[(3,7-dimethyloctyl)oxy]ethanol, which can then be further elaborated into a diol or a dihalide precursor for macrocyclization reactions.
For example, the Williamson ether synthesis can be employed for the formation of macrocyclic polyethers. By reacting a diol derivative of our target molecule with a suitable dihalide, a macrocycle containing the [(3,7-dimethyloctyl)oxy] moiety can be constructed. The size of the resulting macrocycle can be controlled by the length of the diol and dihalide chains.
| Macrocycle Type | Precursor 1 | Precursor 2 | Resulting Macrocycle Name | Key Reagents | Typical Yield (%) |
|---|---|---|---|---|---|
| Crown Ether Analogue | 1,2-Bis(2-hydroxyethoxy)ethane | 1,11-Dibromo-3,9-dioxa-6-[(3,7-dimethyloctyl)oxy]undecane | 16-(3,7-Dimethyloctyl)-1,4,7,10,13,19-hexaoxacyclohenicosane | NaH, THF (high dilution) | 20-30 |
| Macrocyclic Diether | 2-[(3,7-Dimethyloctyl)oxy]ethane-1,1-diol | 1,10-Dibromodecane | 12-(3,7-Dimethyloctyl)-1,11-dioxacyclodocosane | Cs₂CO₃, DMF (high dilution) | 25-40 |
Advanced Spectroscopic and Structural Elucidation of 3,7 Dimethyloctyl Oxy Acetaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For [(3,7-Dimethyloctyl)oxy]acetaldehyde, 1H, 13C, and various 2D NMR experiments would be employed to map out the complete covalent framework and provide insights into its three-dimensional structure.
A detailed analysis of the NMR spectra would involve the assignment of all proton and carbon signals. The following table outlines the expected chemical shifts for the different nuclei in this compound, based on typical values for similar functional groups and structural motifs.
| Atom | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H | Aldehydic | ~9.5-9.8 (triplet) | - |
| C | Aldehydic Carbonyl | - | ~200-205 |
| H | Methylene (adjacent to ether oxygen and aldehyde) | ~4.0-4.2 (doublet) | - |
| C | Methylene (adjacent to ether oxygen and aldehyde) | - | ~70-75 |
| H | Methylene (adjacent to ether oxygen) | ~3.4-3.7 (multiplet) | - |
| C | Methylene (adjacent to ether oxygen) | - | ~70-75 |
| H | Methine (C3 and C7) | ~1.5-1.8 (multiplet) | - |
| C | Methine (C3 and C7) | - | ~30-40 |
| H | Methylene (alkyl chain) | ~1.1-1.6 (multiplet) | - |
| C | Methylene (alkyl chain) | - | ~20-40 |
| H | Methyl (C3-methyl) | ~0.9 (doublet) | - |
| C | Methyl (C3-methyl) | - | ~15-20 |
| H | Methyl (C7-methyls) | ~0.85 (doublet) | - |
| C | Methyl (C7-methyls) | - | ~20-25 |
This compound possesses a chiral center at the C3 position of the dimethyloctyl chain. If the material is a single enantiomer or a diastereomeric mixture, NMR spectroscopy can be a powerful tool for determining the stereochemistry. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in separate NMR signals for the different stereoisomers, allowing for their quantification. Advanced NMR techniques like the Mosher's ester analysis could also be employed on a chemically modified derivative to determine the absolute configuration of the chiral center.
The flexibility of the octyl chain and the ether linkage in this compound suggests the existence of multiple low-energy conformations in solution. Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing distance constraints that can be used to build a 3D model of the predominant conformation. Additionally, the measurement of coupling constants, particularly three-bond proton-proton couplings (³JHH), can provide information about dihedral angles through the Karplus equation, further refining the conformational model.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the key functional groups are the aldehyde and the ether. The IR spectrum is expected to show a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Another characteristic feature of the aldehyde is the C-H stretching vibration of the aldehydic proton, which appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O stretching vibration of the ether linkage would be observed as a strong band in the region of 1050-1150 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chain would give rise to multiple absorptions in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the spectrum would be dominated by the numerous C-H stretching and bending modes of the alkyl backbone.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1720-1740 (strong, sharp) | 1720-1740 (moderate) |
| Aldehyde (C-H) | Stretch | 2720 & 2820 (weak-medium) | 2720 & 2820 (moderate) |
| Ether (C-O-C) | Asymmetric Stretch | 1050-1150 (strong) | 1050-1150 (weak) |
| Alkyl (C-H) | Stretch | 2850-3000 (strong) | 2850-3000 (strong) |
| Alkyl (CH₂) | Bend (Scissoring) | ~1465 | ~1465 |
| Alkyl (CH₃) | Bend (Asymmetric) | ~1450 | ~1450 |
| Alkyl (CH₃) | Bend (Symmetric) | ~1375 | ~1375 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₁₂H₂₄O₂), the nominal molecular weight is 200.32 g/mol . High-resolution mass spectrometry (HRMS) would be able to determine the accurate mass to within a few parts per million, which would confirm the elemental formula.
Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) at m/z 200. The fragmentation of this molecular ion would be expected to follow pathways characteristic of aldehydes and ethers. Key fragmentation pathways would likely include:
α-cleavage adjacent to the ether oxygen, leading to the loss of an alkyl radical.
Cleavage of the C-O bond of the ether.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
Loss of small neutral molecules such as CO or H₂O.
The resulting mass spectrum would show a series of fragment ions that could be pieced together to confirm the structure of the molecule.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 200 | [C₁₂H₂₄O₂]⁺˙ | Molecular Ion |
| 157 | [C₉H₁₇O₂]⁺ | Loss of C₃H₇ (propyl radical) |
| 143 | [C₈H₁₅O₂]⁺ | Loss of C₄H₉ (butyl radical) |
| 101 | [C₅H₉O₂]⁺ | Cleavage of the octyl chain |
| 85 | [C₆H₁₃]⁺ | Octyl chain fragment |
| 71 | [C₅H₁₁]⁺ | Octyl chain fragment |
| 57 | [C₄H₉]⁺ | Octyl chain fragment |
| 45 | [CH₂OH]⁺ or [C₂H₅O]⁺ | Rearrangement and cleavage |
Note: This is a predictive table, and the actual fragmentation pattern would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For a chiral analogue of this compound, such as an enantiomerically pure sample, CD spectroscopy could provide valuable information.
The aldehyde chromophore in this compound has a weak n → π* electronic transition in the UV region (around 280-300 nm). If this chromophore is in a chiral environment, as it would be in a single enantiomer of the compound, this transition would be expected to give rise to a CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry and conformation around the chromophore.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral center could be determined. The study of how the CD spectrum changes with solvent or temperature can also provide insights into conformational equilibria.
Theoretical and Computational Chemistry of 3,7 Dimethyloctyl Oxy Acetaldehyde
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in [(3,7-Dimethyloctyl)oxy]acetaldehyde and understanding the distribution of its electrons. Methods such as Density Functional Theory (DFT) are employed to determine the most stable (lowest energy) molecular geometry. These calculations solve approximations of the Schrödinger equation to yield valuable data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.
The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and its susceptibility to chemical reactions. A smaller gap typically indicates higher reactivity. For this compound, the locations of these orbitals would likely be concentrated around the oxygen atoms and the aldehyde functional group, which are the most electronically active sites.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ether) | ~1.43 Å |
| Bond Length | C-C (alkyl) | ~1.54 Å |
| Bond Angle | O-C-C (aldehyde) | ~120° |
| Bond Angle | C-O-C (ether) | ~112° |
Note: These values are illustrative and would require specific computational studies to be confirmed.
Conformational Landscape Analysis
The significant flexibility of the 3,7-dimethyloctyl chain means that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify the various stable conformers (local energy minima) and the transition states that connect them.
By systematically rotating the single bonds within the molecule, particularly around the C-C and C-O bonds of the ether linkage and the alkyl chain, a complex energy landscape is generated. The results of this analysis can reveal the most probable shapes the molecule will adopt under given conditions. The relative energies of these conformers determine their population at thermal equilibrium, with lower-energy conformations being more abundant. This information is critical as the specific conformation of the molecule can significantly influence its reactivity and intermolecular interactions.
Reaction Mechanism Predictions and Energy Landscapes
Theoretical chemistry provides powerful tools for predicting how this compound might behave in chemical reactions. By modeling the interaction of the molecule with various reagents, it is possible to map out potential reaction pathways. A key focus would be the reactivity of the aldehyde group, which is susceptible to nucleophilic attack and oxidation.
For a given reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy landscape for the reaction can be constructed. This allows for the prediction of the most favorable reaction mechanism and the likely products that will be formed.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations often focus on a single molecule in a vacuum, molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations model the movements of atoms over time based on a classical force field that approximates the quantum mechanical interactions.
These simulations can provide insights into how this compound molecules interact with each other and with solvent molecules. Key intermolecular forces at play would include van der Waals interactions along the long alkyl chain and dipole-dipole interactions involving the polar ether and aldehyde groups. MD simulations can be used to calculate bulk properties like density and viscosity, and to understand how the molecule orients itself at interfaces or within larger molecular assemblies. This is particularly relevant for understanding its behavior in complex mixtures.
Role As a Structural Motif in Advanced Materials and Polymer Science
Incorporation of the 3,7-Dimethyloctyloxy Side Chain into Conjugated Polymers
The 3,7-dimethyloctyloxy group has been successfully incorporated as a side chain in various conjugated polymers, most notably in the poly(p-phenylenevinylene) (PPV) family. A prominent example is Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene], commonly known as MDMO-PPV. ripublication.com This side chain is strategically used to modify the physical properties of the polymer backbone, making it suitable for use in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov
A primary challenge in the application of conjugated polymers is their often poor solubility in common organic solvents, which complicates their purification and processing into the thin films required for electronic devices. The introduction of bulky and flexible side chains is a key strategy to overcome this limitation.
The 3,7-dimethyloctyloxy side chain is particularly effective in this regard. Its significant branching, when compared to other side chains like the 2-ethylhexyl group found in the related MEH-PPV, further disrupts intermolecular packing between the rigid polymer backbones. ripublication.com This disruption weakens the interchain forces that lead to aggregation and precipitation, thereby significantly improving the polymer's solubility. Research on MDMO-PPV has shown that the additional branching of the 3,7-dimethyloctyl group leads to improved solubility and enhanced film-forming properties. ripublication.com This polymer is readily soluble in a range of organic solvents, including toluene, xylene, chloroform, and tetrahydrofuran (B95107) (THF), which facilitates its processing from solution to create uniform, flexible films.
The electronic properties of conjugated polymers are intrinsically linked to the structure of their backbone. While side chains are primarily introduced to control physical properties, they can also have a secondary impact on optoelectronic characteristics. In the case of MDMO-PPV, the 3,7-dimethyloctyloxy group has been shown to result in electronic behavior very similar to that of MEH-PPV, indicating that the core optoelectronic properties of the PPV backbone are largely retained. ripublication.com
However, the molecular weight of the polymer plays a crucial role in determining its final electronic and electrical performance. rsc.orgdntb.gov.ua Higher molecular weights generally correlate with longer effective conjugation lengths and improved charge carrier mobility. Studies on various conjugated polymers have demonstrated a clear relationship between molecular weight and key optoelectronic parameters. For instance, in poly(3,3″-dioctyl-2,2′∶5′,2″-terthiophene), increasing the number-average molecular weight (Mn) leads to a bathochromic (red) shift in the π–π* transition absorption peak and a significant increase in field-effect transistor (FET) mobility. rsc.org
The synthesis of polymers like MDMO-PPV can be achieved through methods such as the Gilch polymerization, which allows for control over the molecular weight by adjusting reaction parameters like temperature, time, and monomer concentration. ripublication.com This control is vital for fine-tuning the material's properties for specific device applications.
Below is a data table illustrating the typical impact of molecular weight on the properties of a conjugated polymer, based on findings for poly(3,3''-dioctyl-2,2':5',2''-terthiophene). rsc.org
| Molecular Weight (Mn) (kDa) | λmax (nm) | Onset of Oxidation (V) | FET Mobility (μsat) (cm²/V·s) |
| 1.50 | 412 | 0.70 | - |
| 2.40 | 414 | 0.64 | 4 x 10⁻⁵ |
| 4.60 | 419 | 0.60 | - |
| 10.50 | 425 | 0.58 | 2 x 10⁻³ |
This interactive table demonstrates that as the molecular weight increases, the absorption maximum shifts to longer wavelengths, the energy required for oxidation decreases, and the charge carrier mobility increases by two orders of magnitude. rsc.org
The morphology of a polymer film—the arrangement and packing of its chains in the solid state—has a profound effect on its performance in electronic devices. The formation of aggregates or overly crystalline domains can create quenching sites that reduce luminescence efficiency in OLEDs. researchgate.net
The bulky, branched structure of the 3,7-dimethyloctyloxy side chain plays a crucial role in controlling and stabilizing the polymer morphology. By creating significant steric hindrance, it prevents the rigid polymer backbones from packing too closely together. This steric effect helps to maintain a more amorphous or less aggregated morphology in the solid film. researchgate.net This stabilized, less-ordered state can be beneficial for optoelectronic applications by reducing the formation of interchain species that often act as quenching centers, thereby improving the efficiency of light emission. researchgate.net Furthermore, the resulting morphology of the active layer has been shown to strongly influence key photodiode performance metrics such as dark current, linear dynamic range, and specific detectivity. dntb.gov.ua
Strategies for Integration of the Aldehyde Functionality into Polymeric Systems
The aldehyde group is a valuable functional handle in polymer chemistry due to its ability to participate in a variety of chemical reactions, such as Schiff base formation, reductive amination, and Wittig reactions. acs.org Integrating this functionality into polymeric systems allows for the creation of reactive platforms that can be subsequently modified, cross-linked, or conjugated to other molecules. Several strategies exist for incorporating aldehyde groups into polymer structures.
One major approach is post-polymerization modification , where a precursor polymer is first synthesized and the aldehyde functionality is introduced in a subsequent step. nih.gov This method is advantageous as it separates the often rigorous conditions of polymerization from the more delicate chemistry required to handle the reactive aldehyde group.
Ozonolysis of Alkenes : A highly efficient method involves creating a polymer with pendant alkene (C=C) groups and then cleaving these bonds using ozone, followed by a reductive work-up with an agent like dimethyl sulfide (B99878) or triphenylphosphine (B44618). nih.govpolimi.it This strategy allows for controlled conversion of alkenes to aldehydes, and the degree of functionalization can be tuned by adjusting the reaction time. nih.gov
Oxidation of Alcohols or Diols : Another common strategy is the oxidation of primary alcohol or vicinal diol groups on the polymer side chains. For instance, polymers bearing cis-diol groups can be selectively oxidized using sodium periodate (B1199274) in an aqueous solution to yield aldehyde-functionalized polymers. rsc.org
A second approach involves the direct polymerization of aldehyde-containing monomers . This can be more challenging due to the high reactivity of the aldehyde group, which can interfere with certain polymerization mechanisms.
Use of Protected Monomers : To circumvent this issue, the aldehyde group on the monomer can be protected, for example as an acetal (B89532). The protected monomer is then polymerized, and the aldehyde is regenerated in a final deprotection step, typically by hydrolysis in acidic conditions. nih.gov
Controlled Radical Polymerizations : The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has enabled the direct polymerization of some unprotected aldehyde-functional monomers to yield well-defined polymers. nih.govrsc.org
These strategies provide a versatile toolkit for chemists to design and synthesize aldehyde-functionalized polymers tailored for a wide range of applications, from biomaterial conjugation to the development of dynamic and self-healing materials. acs.orgresearchgate.net
Enzymatic and Biochemical Transformations of Acetaldehyde Derivatives Non Clinical Focus
Substrate Specificity for Aldehyde Dehydrogenase Enzymes (Non-Human)
Comprehensive in vitro enzyme kinetic studies to determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the interaction of [(3,7-Dimethyloctyl)oxy]acetaldehyde with purified non-human ALDHs have not been reported. Such studies would be essential to understand the efficiency and affinity of different ALDHs for this particular substrate.
A hypothetical data table for such a study is presented below to illustrate the type of data that would be generated.
Hypothetical In Vitro Kinetic Parameters of Non-Human Aldehyde Dehydrogenases for this compound
| Enzyme Source | Isozyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
|---|---|---|---|---|
| Saccharomyces cerevisiae | ALDH2 | Data not available | Data not available | Data not available |
| Aspergillus niger | ALDH1 | Data not available | Data not available | Data not available |
The specific mechanistic details of the biotransformation of this compound by non-human ALDHs are yet to be elucidated. The general mechanism of ALDHs involves a nucleophilic attack by a cysteine residue in the active site on the carbonyl carbon of the aldehyde substrate, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid product. The precise interactions within the substrate-binding pocket that would accommodate the bulky and flexible (3,7-dimethyloctyl)oxy group are unknown.
Potential as a Precursor or Intermediate in Biosynthetic Pathways (Non-Human, Non-Metabolism for Safety)
There is currently no published evidence to suggest that this compound serves as a natural precursor or intermediate in any known non-human biosynthetic pathways. While aldehydes are common intermediates in various metabolic routes, the specific structure of this compound, particularly the ether linkage and the branched alkyl chain, does not correspond to typical intermediates in primary or secondary metabolism in microorganisms or plants. Further research, potentially involving isotopic labeling studies in various organisms, would be required to explore this possibility.
Receptor Interaction Mechanisms (Molecular Level, Non-Sensory Perception Testing)
Molecular-level studies, such as X-ray crystallography or computational docking simulations, detailing the interaction of this compound with specific non-human protein receptors are absent from the scientific literature. Such investigations would be necessary to understand the structural basis of any potential biological activity at the molecular level, independent of sensory perception.
A hypothetical data table illustrating the kind of data that could be generated from molecular docking studies is provided below.
Hypothetical Molecular Docking Scores of this compound with Non-Human Receptors
| Receptor Protein | Organism | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Odorant Binding Protein 1 | Drosophila melanogaster | Data not available | Data not available |
| Chemosensory Protein 2 | Apis mellifera | Data not available | Data not available |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separations in Complex Matrices (e.g., GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of modern analytical chemistry, offering unparalleled separation efficiency and specificity for the analysis of volatile and semi-volatile organic compounds like [(3,7-Dimethyloctyl)oxy]acetaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is exceptionally well-suited for the analysis of fragrance components, including aldehydes. The volatility of this compound allows for its separation from complex mixtures in the gas phase. The sample is vaporized and transported through a capillary column by a carrier gas, typically helium. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
To enhance volatility and thermal stability, and to improve chromatographic peak shape and detection sensitivity, derivatization is a frequently employed strategy for aldehydes. A common derivatizing agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction of PFBHA with the aldehyde group of this compound would form a stable oxime derivative. This derivative exhibits increased volatility and is highly responsive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, which can significantly lower the limits of detection.
Following separation by the gas chromatograph, the analyte enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "mass spectrum," that serves as a chemical fingerprint for definitive identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing on characteristic ions of the derivatized analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful alternative to GC-MS, particularly for analytes that are thermally labile or have lower volatility. While this compound is amenable to GC-MS, LC-MS offers a complementary approach, especially when analyzing it within non-volatile matrices.
In LC-MS, the separation occurs in the liquid phase on a column packed with a stationary phase. A common technique for aldehydes is reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Similar to GC-MS, derivatization is often crucial for enhancing the detection of aldehydes by LC-MS. The most widely used derivatizing reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are highly chromophoric, allowing for sensitive detection by UV-Vis detectors, and they ionize efficiently in mass spectrometers, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and sensitivity. In this setup, a specific precursor ion of the derivatized this compound is selected and fragmented, and one or more of the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative analysis in complex matrices due to its ability to minimize background interference.
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | Often required to improve volatility and detection (e.g., with PFBHA). | Commonly used to enhance ionization and detection (e.g., with DNPH). |
| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Typical Matrices | Perfumes, essential oils, air samples. | Cosmetics, biological fluids, food and beverages. |
| Strengths | Excellent separation for volatile compounds, extensive spectral libraries. | High versatility, suitable for non-volatile matrices, soft ionization. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be subject to matrix effects such as ion suppression. |
Electrochemical Sensing Approaches for Aldehyde Detection
Electrochemical sensors offer a promising avenue for the rapid, sensitive, and portable detection of aldehydes, including potentially this compound. These sensors operate by measuring the change in an electrical property (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.
For aldehyde detection, two main strategies are employed: direct oxidation and derivatization-based detection.
Direct Electrochemical Oxidation: Aldehydes can be directly oxidized at an electrode surface at a specific applied potential. The resulting current is proportional to the concentration of the aldehyde. However, the direct oxidation of aliphatic aldehydes often requires high overpotentials, which can lead to poor selectivity and electrode fouling. The development of novel electrode materials, such as metallic nanoparticles (e.g., platinum, gold, palladium) or modified carbon electrodes, aims to catalyze the oxidation of aldehydes at lower potentials, thereby improving sensitivity and selectivity.
Derivatization and Indirect Detection: Similar to chromatographic methods, electrochemical detection can be enhanced through derivatization. The aldehyde can be reacted with a molecule that is electrochemically active. For instance, reaction with hydrazine (B178648) derivatives can form hydrazones, which are often more readily oxidized or reduced than the parent aldehyde. Another approach involves the use of enzyme-based biosensors. Aldehyde dehydrogenase (ALDH) is an enzyme that specifically catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, with the concomitant reduction of NAD⁺ to NADH. The NADH produced is electrochemically active and can be detected at a modified electrode, providing a highly specific and sensitive measurement of aldehyde concentration. A biosensor for this compound could be conceptualized using an immobilized ALDH that is active towards long-chain aliphatic aldehydes.
While electrochemical sensors for specific long-chain alkoxy aldehydes are not yet widely reported, the principles established for other aldehydes provide a clear framework for their development. The key challenges lie in designing sensor interfaces that are resistant to fouling from complex sample matrices and that can facilitate the efficient interaction of the nonpolar, long-chain analyte with the electrode surface.
Spectrophotometric and Fluorometric Assays for Related Aldehydes
Spectrophotometric and fluorometric assays are widely used for the quantification of total or specific aldehydes due to their simplicity, cost-effectiveness, and high sensitivity. These methods are based on the reaction of the aldehyde with a chromogenic or fluorogenic reagent to produce a colored or fluorescent product, respectively. The intensity of the color or fluorescence is then measured and correlated with the aldehyde concentration.
Spectrophotometric Assays:
A number of reagents are available for the colorimetric determination of aldehydes. These assays are typically performed in solution and measured using a UV-Vis spectrophotometer.
3-Methyl-2-benzothiazolinone hydrazone (MBTH) Assay: This is a well-established method for the determination of aliphatic aldehydes. In the presence of an oxidizing agent like ferric chloride, aldehydes react with MBTH to form a blue cationic chromophore, which is measured spectrophotometrically. This method is known for its high sensitivity. osti.gov
Purpald® Assay: The Purpald® reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) reacts with aldehydes in an alkaline solution to form a purple-colored product. This assay is relatively specific for aldehydes over ketones.
2,4-Dinitrophenylhydrazine (DNPH) Assay: As mentioned in the context of LC-MS, the reaction of aldehydes with DNPH to form hydrazones can also be used for spectrophotometric quantification. The resulting hydrazones have a characteristic absorbance in the UV-visible region. researchgate.net
Fluorometric Assays:
Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. These assays involve reagents that become fluorescent or show a significant change in their fluorescence properties upon reaction with aldehydes.
BODIPY-based Probes: Recent advancements have led to the development of fluorescent probes based on the BODIPY (boron-dipyrromethene) fluorophore. Certain BODIPY-diamine sensors react with aliphatic aldehydes to form a benzimidazole (B57391) moiety, resulting in a "turn-on" fluorescence signal. nih.govrsc.org These probes have shown promise for the detection of a range of aliphatic aldehydes (C1-C10) in biological systems. nih.govemorychem.science
Naphthalimide-based Sensors: Fluorescent sensors incorporating a naphthalimide structure with a reactive group like hydrazine have been developed for the detection of aldehydes. The reaction with an aldehyde can lead to a significant enhancement of fluorescence intensity.
The applicability of these assays to this compound would depend on the reactivity of its aldehyde group with the specific reagent and the potential for interference from the sample matrix. The long, nonpolar dimethyloctyl chain might influence the solubility and reaction kinetics in aqueous assay systems, potentially requiring optimization of the assay conditions, such as the use of co-solvents.
Table 2: Overview of Spectrophotometric and Fluorometric Reagents for Aldehyde Detection
| Assay Type | Reagent | Principle | Detection Wavelength (nm) | Key Features |
|---|---|---|---|---|
| Spectrophotometric | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) | Forms a blue cationic chromophore with aldehydes. | ~628 | High sensitivity for aliphatic aldehydes. osti.gov |
| Spectrophotometric | Purpald® | Forms a purple-colored product with aldehydes in alkaline solution. | ~550 | Relatively specific for aldehydes over ketones. |
| Spectrophotometric | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a yellow-orange hydrazone with aldehydes. | ~360 | Widely used, stable derivative. researchgate.net |
| Fluorometric | BODIPY-diamine Probes | Reaction with aldehyde forms a fluorescent benzimidazole. | Ex: ~488 / Em: ~507 | "Turn-on" fluorescence, suitable for live-cell imaging. nih.govrsc.orgemorychem.science |
| Fluorometric | Naphthalimide-hydrazide | Aldehyde condensation leads to enhanced fluorescence. | Varies with structure | High sensitivity, potential for ratiometric sensing. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalytic Approaches
Currently, dedicated synthetic routes for [(3,7-Dimethyloctyl)oxy]acetaldehyde are not well-documented in publicly available scientific literature. Future research should prioritize the development of efficient and stereoselective synthetic pathways. Exploration of modern catalytic methods, such as transition-metal catalysis or organocatalysis, could provide elegant solutions for its construction. For instance, catalytic etherification of 3,7-dimethyloctan-1-ol (B75441) followed by selective oxidation would be a logical, yet uninvestigated, approach. The development of catalytic systems that can control the stereochemistry at the C3 position of the dimethyloctyl moiety would be of significant interest.
Exploration of Underutilized Reactivity Profiles
The reactivity of the aldehyde functional group is well-established, participating in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. However, the specific influence of the bulky and branched [(3,7-Dimethyloctyl)oxy] substituent on the reactivity of the acetaldehyde (B116499) moiety is unknown. Systematic studies are needed to map its reactivity profile. For example, investigating its propensity for self-condensation or its performance in multicomponent reactions could reveal unique chemical behaviors dictated by the sterically demanding ether linkage.
Advanced Characterization of Stereoisomers and Conformational Isomers
The presence of a stereocenter at the C3 position of the 3,7-dimethyloctyl group implies the existence of (R)- and (S)-enantiomers of this compound. Furthermore, due to the flexibility of the octyl chain, a multitude of conformational isomers are likely to exist. Advanced analytical techniques, such as multidimensional NMR spectroscopy (e.g., NOESY, ROESY) and chiral chromatography, will be indispensable for the separation and characterization of these stereoisomers. Understanding the conformational landscape through techniques like variable-temperature NMR could provide insights into its physical and chemical properties.
Theoretical Insights into Complex Reaction Pathways
In the absence of experimental data, computational chemistry can serve as a powerful predictive tool. High-level quantum mechanical calculations can be employed to model potential reaction pathways involving this compound. For instance, density functional theory (DFT) could be used to calculate transition state energies for its hypothetical reactions, providing insights into reaction mechanisms and predicting the feasibility of novel transformations. Such theoretical studies can guide future experimental work and accelerate the discovery of its chemical properties.
Design of Next-Generation Materials Utilizing the Structural Motif
The this compound structural motif, with its combination of a reactive aldehyde and a branched, lipophilic alkyl chain, could be a valuable building block for new materials. For example, it could be incorporated into polymers to modify their physical properties, such as solubility, glass transition temperature, and surface characteristics. Its potential use in the synthesis of novel surfactants, liquid crystals, or as a component in self-assembling systems warrants investigation. The branched nature of the dimethyloctyl group could impart unique packing and rheological properties to materials derived from it.
Investigation of Biological Roles in Non-Human Systems (Mechanistic)
While there is no current information on the biological role of this compound, its structural similarity to naturally occurring lipids and signaling molecules suggests that it could have biological activity. Future research could explore its potential role as a semiochemical (e.g., a pheromone or kairomone) in insects or other organisms. Mechanistic studies in non-human biological systems could investigate its interaction with specific enzymes or receptors, potentially uncovering novel biochemical pathways or modes of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3,7-Dimethyloctyl)oxy]acetaldehyde, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Williamson ether synthesis, where the (3,7-dimethyloctyl)oxy group is introduced to acetaldehyde derivatives. For example, reacting 3,7-dimethyloctanol with a halogenated acetaldehyde precursor under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound's lipophilic nature. Purity can be validated using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm, referencing retention times against standards .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- NMR : H NMR will show characteristic aldehyde proton signals (~9.5–10.0 ppm) and splitting patterns from the branched alkyl chain (e.g., methyl groups at 0.8–1.2 ppm, ether-linked oxygen at ~3.4–4.0 ppm). C NMR confirms the aldehyde carbonyl (~200 ppm) and ether linkage (~70 ppm).
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify the molecular ion peak (exact mass: ~228.2 g/mol) and fragmentation patterns .
- FTIR : Strong absorbance at ~1720 cm (C=O stretch) and ~1100 cm (C-O-C ether stretch) .
Q. How does the (3,7-dimethyloctyl)oxy substituent influence the compound’s solubility and stability?
- Methodological Answer : The bulky alkyl chain increases lipophilicity, reducing water solubility but enhancing miscibility with organic solvents (e.g., dichloromethane, toluene). Stability studies under varying pH (e.g., 1M HCl, 1M NaOH) and temperatures (25–60°C) should be conducted via accelerated aging tests, monitored by HPLC. The ether group may reduce susceptibility to oxidation compared to unsubstituted acetaldehyde, but trace metals (e.g., Fe) could catalyze decomposition, requiring chelating agents in storage .
Advanced Research Questions
Q. What analytical challenges arise when detecting this compound in multicomponent reaction mixtures?
- Methodological Answer : Co-elution with structurally similar byproducts (e.g., alkylated aldehydes) complicates GC/MS analysis. Derivatization (e.g., forming hydrazones with 2,4-dinitrophenylhydrazine) improves chromatographic resolution. Advanced techniques like two-dimensional gas chromatography (GC×GC) or tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) enhance specificity. Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What mechanistic insights exist for this compound’s reactivity under acidic or oxidative conditions?
- Methodological Answer : Under acidic conditions, the aldehyde group may undergo hydration or nucleophilic attack, forming geminal diols or acetals. Oxidative pathways (e.g., with KMnO or O) could cleave the alkyl chain or convert the aldehyde to a carboxylic acid. Kinetic studies using stopped-flow spectrophotometry or O isotopic labeling can track intermediate formation. Computational modeling (DFT) predicts activation energies for competing pathways .
Q. How can this compound be applied in polymer or hybrid material synthesis?
- Methodological Answer : The aldehyde group enables conjugation with amine-terminated polymers (e.g., Schiff base formation) for stimuli-responsive materials. In hybrid solar cells, it could act as a crosslinker in donor-acceptor systems (e.g., poly(3-hexylthiophene) derivatives), though its efficacy requires testing via bulk heterojunction device fabrication. Photovoltaic performance (e.g., PCE, FF) is evaluated using current-voltage (J-V) curves under AM1.5G illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


